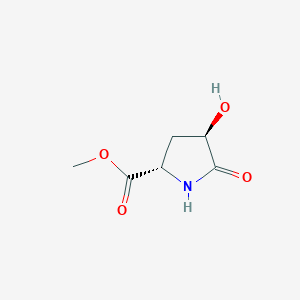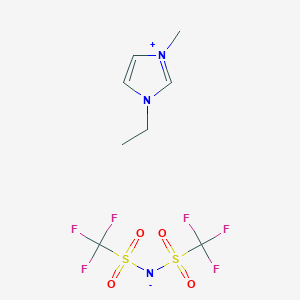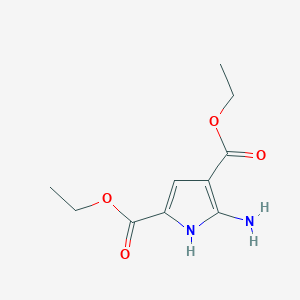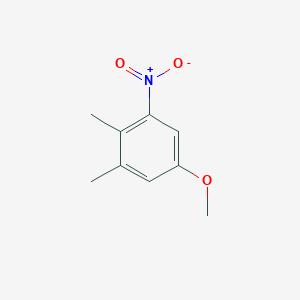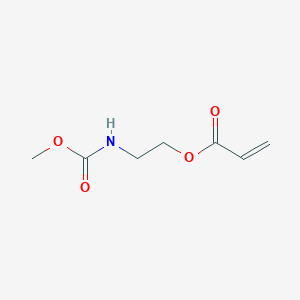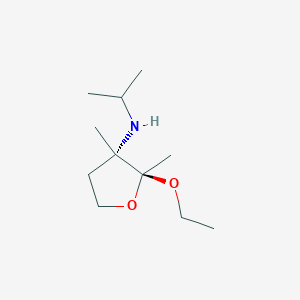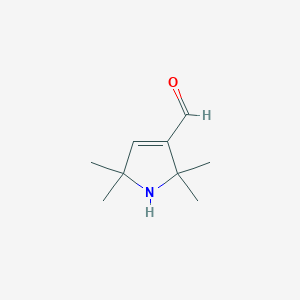
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, also known as FMTP, is a pyrrole derivative that has gained attention in recent years due to its potential applications in scientific research. FMTP is a highly reactive compound that can be synthesized using various methods, and its unique chemical properties make it an attractive option for use in various fields of study.
Mechanism Of Action
The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger, which can help to reduce oxidative stress in cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical And Physiological Effects
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inhibiting the activity of certain enzymes, and inducing apoptosis in cancer cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in lab experiments is its high reactivity, which makes it a useful tool for studying chemical reactions and mechanisms. However, its high reactivity also makes it difficult to handle and store, and it can be dangerous if not handled properly. Additionally, 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is relatively expensive to synthesize, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, including further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new materials for use in organic electronics. Additionally, the development of new synthesis methods for 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole may help to make it more accessible for use in scientific research.
Synthesis Methods
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with an amine to form a cyclic imine, which is then reduced to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole. The Vilsmeier-Haack reaction involves the reaction of an amine with a chloroformate to form an intermediate, which is then reacted with an aldehyde to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Scientific Research Applications
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been used in various scientific research applications, including in the development of fluorescent sensors for the detection of metal ions and in the synthesis of new materials for use in organic electronics. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been studied for its potential use in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer properties.
properties
CAS RN |
170810-86-3 |
|---|---|
Product Name |
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3 |
InChI Key |
RRYCUZQBGRXPAO-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
synonyms |
1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



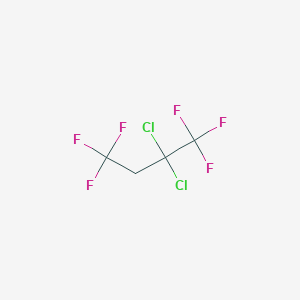
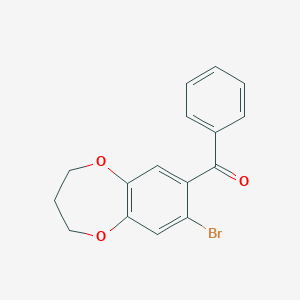
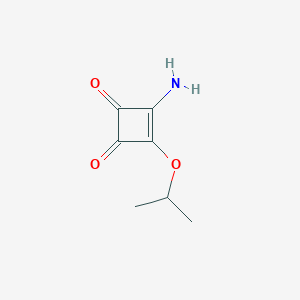
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
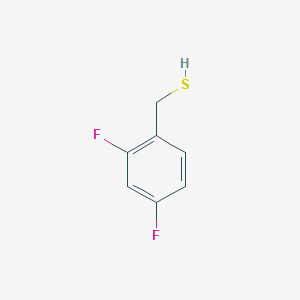
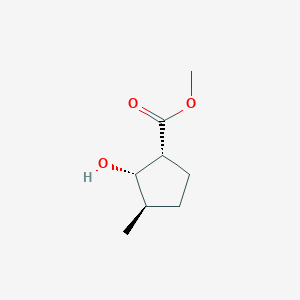
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)
